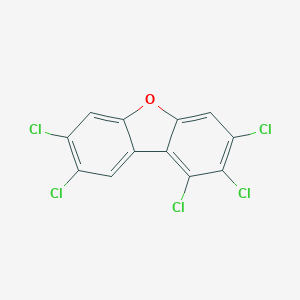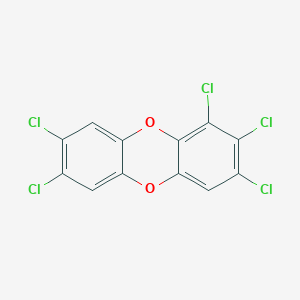
1,2,3,7,8-Pentachlorodibenzofuran
Descripción general
Descripción
El 1,2,3,7,8-Pentaclorodibenzofurano es un dibenzofurano policlorado, una clase de compuestos conocidos por su persistencia ambiental y su posible toxicidad. Este compuesto se encuentra a menudo como contaminante en procesos industriales y es conocido por sus propiedades similares a las de la dioxina, que pueden tener impactos significativos en la salud y el medio ambiente .
Mecanismo De Acción
El 1,2,3,7,8-Pentaclorodibenzofurano ejerce sus efectos principalmente a través de la unión al receptor de hidrocarburos aromáticos (AhR). Esta unión conduce a la activación de diversas vías de expresión génica, incluidas las involucradas en el metabolismo xenobiótico y la desintoxicación . La capacidad del compuesto para inducir enzimas como la hidroxilasa de hidrocarburos aromáticos y la etoxiresorufina-O-desmetilasa es un aspecto clave de su mecanismo de acción .
Análisis Bioquímico
Biochemical Properties
1,2,3,7,8-Pentachlorodibenzofuran activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It binds to the XRE promoter region of genes it activates .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It induces the expression of genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 in primary human hepatocytes . It also increases aryl hydrocarbon hydroxylase (AHH) activity in the lung .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Temporal Effects in Laboratory Settings
It is known that it rapidly clears from the blood and distributes to the liver, muscle, skin, and adipose tissue .
Dosage Effects in Animal Models
In animal models, this compound has been shown to decrease maternal and fetal weight and the number of live fetuses, as well as increase maternal thymus and liver weight and the percentage of fetuses with cleft palate, in developing fetuses in pregnant rat dams .
Metabolic Pathways
It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Transport and Distribution
After intravenous administration, this compound is rapidly cleared from the blood and distributed to the liver, muscle, skin, and adipose tissue .
Subcellular Localization
Given its lipophilic nature and its ability to bind to the aryl hydrocarbon receptor, it is likely to be found in the cytoplasm and nucleus of cells .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 1,2,3,7,8-Pentaclorodibenzofurano se puede sintetizar mediante diversos métodos, entre ellos:
Cloración de dibenzofurano: Esto implica la cloración del dibenzofurano en condiciones controladas para introducir átomos de cloro en posiciones específicas.
Reducción de éteres de nitrodifenilo clorados: Este método implica la reducción de éteres de nitrodifenilo clorados seguida de un acoplamiento diazo interno.
Ciclización interna de éteres difenílicos clorados: Esto se puede lograr mediante técnicas químicas o fotolíticas.
Métodos de producción industrial
La producción industrial de 1,2,3,7,8-Pentaclorodibenzofurano a menudo ocurre como un subproducto no deseado durante la fabricación y el posterior calentamiento y pirólisis de bifenilos policlorados y clorofenoles .
Análisis De Reacciones Químicas
Tipos de reacciones
El 1,2,3,7,8-Pentaclorodibenzofurano se somete a diversas reacciones químicas, entre ellas:
Reactivos y condiciones comunes
Agentes oxidantes: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Agentes reductores: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Reactivos de sustitución: Las reacciones de intercambio de halógenos se pueden facilitar utilizando reactivos como el yoduro de sodio en acetona.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados clorados y desclorados, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
El 1,2,3,7,8-Pentaclorodibenzofurano tiene varias aplicaciones de investigación científica, entre ellas:
Toxicología ambiental: Se estudia por su persistencia en el medio ambiente y su potencial para bioacumularse en la cadena alimentaria.
Toxicología y metabolismo xenobiótico: La investigación se centra en sus efectos sobre la expresión génica y la inducción enzimática en varios sistemas biológicos.
Disrupción endocrina: Se investiga por su capacidad para interrumpir las funciones endocrinas, impactando la regulación hormonal.
Toxicidad del desarrollo y la reproducción: Los estudios examinan sus efectos sobre el desarrollo fetal y la salud reproductiva.
Comparación Con Compuestos Similares
Compuestos similares
2,3,4,7,8-Pentaclorodibenzofurano: Otro dibenzofurano policlorado con propiedades toxicológicas similares.
2,3,7,8-Tetraclorodibenzodioxina: Una dioxina bien conocida con alta toxicidad y persistencia ambiental.
Singularidad
El 1,2,3,7,8-Pentaclorodibenzofurano es único debido a su patrón de cloración específico, que influye en su afinidad de unión al receptor de hidrocarburos aromáticos y sus subsecuentes efectos biológicos . Su presencia como contaminante en procesos industriales también lo distingue de otros compuestos similares .
Propiedades
IUPAC Name |
1,2,3,7,8-pentachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-5-1-4-8(2-6(5)14)18-9-3-7(15)11(16)12(17)10(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMIVUVRFPGOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C(=C23)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052234 | |
| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57117-41-6 | |
| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57117-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,7,8-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNE7ZLB7SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)


![6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole](/img/structure/B131748.png)
